![molecular formula C22H13BrCl4N2O B11990472 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-11-0](/img/structure/B11990472.png)
2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Applications
Research has indicated that this compound exhibits significant biological activity which can be harnessed for therapeutic purposes:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
The unique structural characteristics of 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine make it suitable for various applications in material sciences:
- Polymer Chemistry :
- Optoelectronic Materials :
Agricultural Applications
The potential use of this compound in agriculture is also noteworthy:
- Pesticidal Activity :
- Herbicidal Properties :
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of pyrazolo[1,5-c][1,3]benzoxazine derivatives found that modifications at the 5-position significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal demonstrated that compounds similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Shares a similar pyrazole core but differs in the substituents attached to the core structure.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the complex pyrazolo[1,5-c][1,3]benzoxazine core.
Uniqueness
2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of halogen atoms and the pyrazolo[1,5-c][1,3]benzoxazine core.
Biological Activity
2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C22H15BrCl2N2O, and it features a complex structure that includes multiple halogen substituents which may influence its biological activity. Below is the structural representation:
- Molecular Structure :
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its effects on cancer cells and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study reported that derivatives of benzoxazine demonstrated potent activity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.
Anti-inflammatory Properties
In addition to anticancer properties, some studies suggest that this compound may also possess anti-inflammatory effects.
- Mechanism : The anti-inflammatory activity is hypothesized to be linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Study | Objective | Results |
---|---|---|
Study 1 | Evaluate cytotoxicity on MCF-7 cells | IC50 value of 15 µM; significant apoptosis induction observed. |
Study 2 | Assess anti-inflammatory effects in vitro | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
Study 3 | Analyze structure-activity relationship (SAR) | Identified key structural features contributing to potency against cancer cells. |
Research Findings
Recent literature has focused on the synthesis and optimization of related compounds to enhance biological activity:
- Synthesis Approaches : Various synthetic routes have been explored to produce derivatives with improved solubility and bioavailability.
- Activity Correlation : Structure-activity relationship studies have indicated that specific substitutions on the phenyl rings significantly affect both anticancer and anti-inflammatory activities.
Properties
CAS No. |
302914-11-0 |
---|---|
Molecular Formula |
C22H13BrCl4N2O |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H13BrCl4N2O/c23-13-4-1-11(2-5-13)19-10-20-15-8-14(24)9-18(27)21(15)30-22(29(20)28-19)12-3-6-16(25)17(26)7-12/h1-9,20,22H,10H2 |
InChI Key |
YDQGHQYFYIXDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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